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molecular formula C21H30N2O4 B8744377 N,N'-Bis(cyclohexyloxycarbonyl)-4-methyl-1,3-phenylenediamine CAS No. 30714-89-7

N,N'-Bis(cyclohexyloxycarbonyl)-4-methyl-1,3-phenylenediamine

Cat. No. B8744377
M. Wt: 374.5 g/mol
InChI Key: JFJHOJGCNJIISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04388238

Procedure details

##STR3## (0.125 mol), 61 g of 2,4-diamino-toluene (0.5 mol), 100 g carbamic acid ethyl ester (1.125 mols), 200 g cyclohexanol (2 mols) and 3 g thallium chloride were heated to 140° C. The ethyl alcohol formed was distilled off and the reaction temperature was raised to 200° C. and maintained at that temperature for 7 hours. Any cyclohexanol remaining in the mixture was distilled off under a water jet vacuum and the residue was subsequently mixed with a little acetic ester. The reaction mixture crystallized completely overnight. 284 g of 2,4-bis-(cyclohexoxy carbonylamino)-toluene (76% of the theoretical yield) having a melting point of 156° C. (from toluene) were produced.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[CH2:10]([O:12][C:13](=[O:15])N)[CH3:11].[CH:16]1([OH:22])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.[CH2:23]([OH:25])C>[Cl-].[Tl+]>[CH:10]1([O:12][C:13]([NH:1][C:2]2[CH:7]=[C:6]([NH:8][C:23]([O:22][CH:16]3[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]3)=[O:25])[CH:5]=[CH:4][C:3]=2[CH3:9])=[O:15])[CH2:4][CH2:3][CH2:2][CH2:7][CH2:11]1 |f:4.5|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)N)C
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(N)=O
Name
Quantity
200 g
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Cl-].[Tl+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 7 hours
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
Any cyclohexanol remaining in the mixture was distilled off under a water jet vacuum
ADDITION
Type
ADDITION
Details
the residue was subsequently mixed with a little acetic ester
CUSTOM
Type
CUSTOM
Details
The reaction mixture crystallized completely overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)OC(=O)NC1=C(C=CC(=C1)NC(=O)OC1CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 284 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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